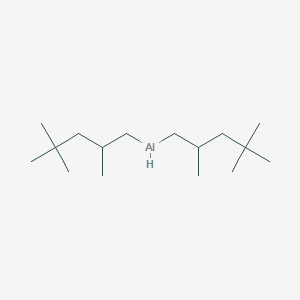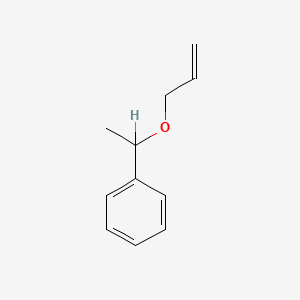
Cerium(3+) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) acrylate is a coordination compound formed by the interaction of cerium ions in the +3 oxidation state with acrylate ions Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states Acrylate, derived from acrylic acid, is a versatile organic compound widely used in polymer chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(3+) acrylate can be synthesized through several methods. One common approach involves the reaction of cerium(III) nitrate with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. The reaction can be represented as follows:
Ce(NO3)3+3NaC3H3O2→Ce(C3H3O2)3+3NaNO3
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) in the presence of strong oxidizing agents.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can serve as reducing agents.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Cerium(3+) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of advanced materials, coatings, and as a corrosion inhibitor.
Mécanisme D'action
Cerium(3+) acrylate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) chloride:
Cerium(IV) oxide: Known for its strong oxidative properties and used in catalysis and environmental applications.
Cerium(III) chloride: Commonly used in organic synthesis and as a precursor for other cerium compounds.
Uniqueness: this compound is unique due to its combination of cerium’s redox properties and the versatility of the acrylate ligand. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use.
Comparaison Avec Des Composés Similaires
- Cerium(IV) oxide
- Cerium(III) chloride
- Cerium(III) nitrate
Propriétés
Numéro CAS |
94232-54-9 |
|---|---|
Formule moléculaire |
C9H9CeO6 |
Poids moléculaire |
353.28 g/mol |
Nom IUPAC |
cerium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Ce/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
Clé InChI |
ZLHYQQUHFATESX-UHFFFAOYSA-K |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



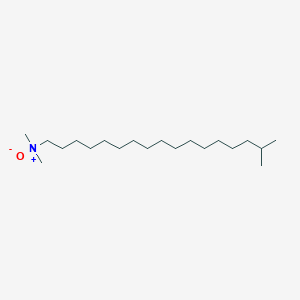
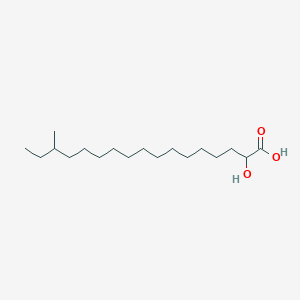
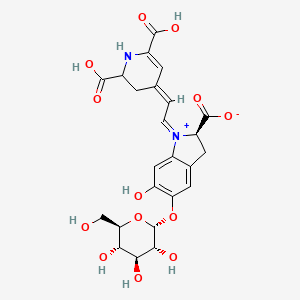

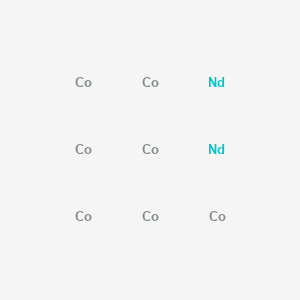
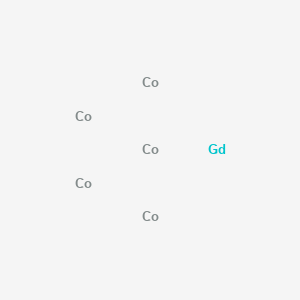
![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
